molecular formula C17H17Cl3N2O2S B10943627 1-(4-Chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine

1-(4-Chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine

Cat. No.: B10943627
M. Wt: 419.8 g/mol
InChI Key: LJBJXNSXZMKKEQ-UHFFFAOYSA-N
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Description

1-(4-Chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with piperazine, followed by sulfonylation with 2,5-dichlorobenzenesulfonyl chloride. The reaction conditions may include the use of solvents such as dichloromethane or toluene, and catalysts like triethylamine or pyridine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

1-(4-Chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine has been studied for various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential effects on cellular processes and signaling pathways.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial activities.

    Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to changes in cellular functions and physiological responses. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorobenzyl)piperazine: A simpler derivative with similar pharmacological properties.

    4-[(2,5-Dichlorophenyl)sulfonyl]piperazine: Another related compound with potential therapeutic applications.

Uniqueness

1-(4-Chlorobenzyl)-4-[(2,5-dichlorophenyl)sulfonyl]piperazine is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties. Its dual chlorobenzyl and dichlorophenylsulfonyl moieties may enhance its activity and selectivity for certain targets.

Properties

Molecular Formula

C17H17Cl3N2O2S

Molecular Weight

419.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-4-(2,5-dichlorophenyl)sulfonylpiperazine

InChI

InChI=1S/C17H17Cl3N2O2S/c18-14-3-1-13(2-4-14)12-21-7-9-22(10-8-21)25(23,24)17-11-15(19)5-6-16(17)20/h1-6,11H,7-10,12H2

InChI Key

LJBJXNSXZMKKEQ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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